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molecular formula C7H14N2 B1204008 3,7-Diazabicyclo[3.3.1]nonane CAS No. 280-74-0

3,7-Diazabicyclo[3.3.1]nonane

Cat. No. B1204008
M. Wt: 126.2 g/mol
InChI Key: PTPQJKANBKHDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07038054B1

Procedure details

A mixture of α-methylbenzylamine (10.7 g, 0.088 mol), paraformaldehyde (21.1 g, 0.703 mol), acetic acid (10.2 mL, 0.179 mol) and 1-benzyl-4-piperidone (16.7 g, 0.088 mol) in MeOH (418 mL) was heated at reflux overnight. Upon cooling to room temperature the solvents were removed in vacuo. Water (700 mL) and KOH pellets (11.7 g, 0.209 mol) were added and the mixture was extracted with 3×150 mL CH2Cl2. The organic layer was dried (K2CO3), filtered and the solvent was removed in vacuo. The yellow residues were triturated with hexane and the combined organic solvents were concentrated to provide bispidine (1) as a crude yellow oil (26.7 g, 90%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
418 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=C[CH:4]=1.C=O.C(O)(=O)C.[CH2:16]([N:23]1CCC(=O)CC1)C1C=CC=CC=1>CO>[CH2:8]1[CH:7]2[CH2:6][NH:9][CH2:2][CH:3]1[CH2:4][NH:23][CH2:16]2

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)N
Name
Quantity
21.1 g
Type
reactant
Smiles
C=O
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
418 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
ADDITION
Type
ADDITION
Details
Water (700 mL) and KOH pellets (11.7 g, 0.209 mol) were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 3×150 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The yellow residues were triturated with hexane
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic solvents were concentrated

Outcomes

Product
Name
Type
product
Smiles
C1C2CNCC1CNC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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